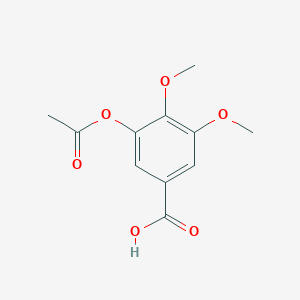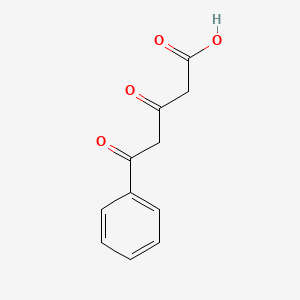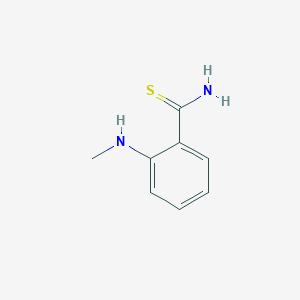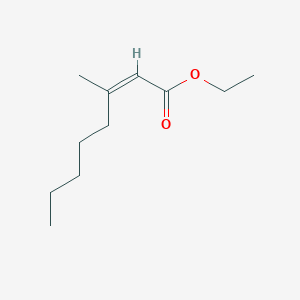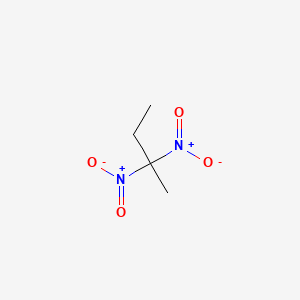
2,2-Dinitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitrobutane is an organic compound with the molecular formula C4H8N2O4. It is a nitroalkane, characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butane chain. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitrobutane typically involves the nitration of butane derivatives. One common method includes the reaction of 2-nitropropane with carbon tetrachloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of intermediate nitro compounds, which are further nitrated to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maintain a high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dinitrobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dinitrobutane has several applications in scientific research:
Chemistry: It is used as a model compound in the study of nitroalkane chemistry and reaction mechanisms.
Biology: Research on its biological effects and potential as a biochemical tool is ongoing.
Medicine: Investigations into its potential therapeutic applications are being explored.
Industry: It is used as an additive in explosives and as a precursor in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2,2-Dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The pathways involved include nitro group reduction and subsequent formation of reactive nitrogen species .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with additional methyl groups.
2,4-Dinitrophenol: Contains nitro groups on a phenol ring, used in different applications.
2-Nitropropane: A simpler nitroalkane with one nitro group.
Uniqueness
2,2-Dinitrobutane is unique due to its specific arrangement of nitro groups on the butane chain, which imparts distinct chemical reactivity and properties compared to other nitroalkanes. Its applications in explosives and as a chemical precursor highlight its importance in both research and industry .
Propiedades
Número CAS |
5437-66-1 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
2,2-dinitrobutane |
InChI |
InChI=1S/C4H8N2O4/c1-3-4(2,5(7)8)6(9)10/h3H2,1-2H3 |
Clave InChI |
AAMYJZIYVKBOLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


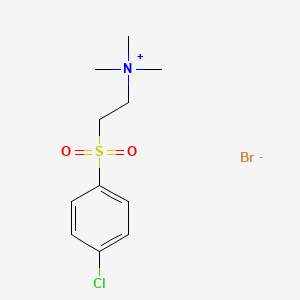

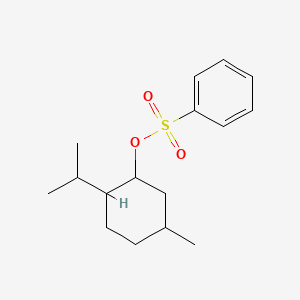

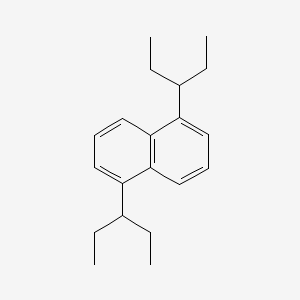

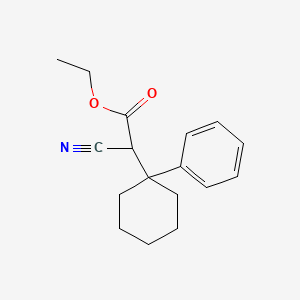
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
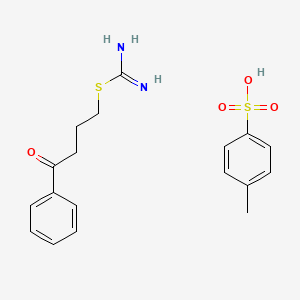
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
